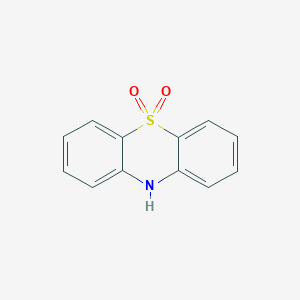

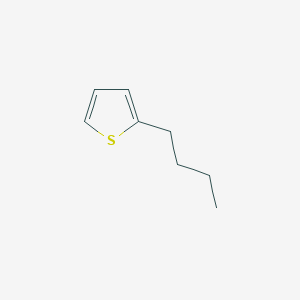

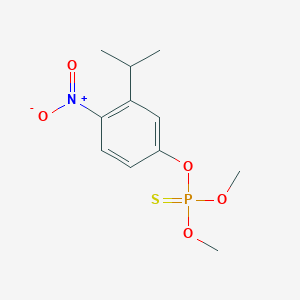

![molecular formula C16H18FN3 B075467 N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline CAS No. 1581-17-5](/img/structure/B75467.png)

N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline, also known as Fluorodopa, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid tyrosine and is commonly used as a tracer in positron emission tomography (PET) imaging studies. Fluorodopa is a valuable tool for studying various biological processes in the brain, including neurotransmitter synthesis, metabolism, and transport.

Wirkmechanismus

N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline is transported into dopaminergic neurons via the same transporters that transport tyrosine, the precursor of dopamine. Once inside the neuron, it is converted into fluorodopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). N,N-diethyl-4-[(4-fluorophenyl)diazenyl]anilinemine is then converted into fluorodopamine metabolites, which are then released into the synaptic cleft. The amount of fluorodopa that is taken up by the dopaminergic neurons and converted into fluorodopamine is directly proportional to the amount of dopamine synthesis and metabolism in the brain.

Biochemische Und Physiologische Effekte

N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline has no known direct biochemical or physiological effects on the body. It is a safe and non-toxic compound that is rapidly metabolized and excreted from the body.

Vorteile Und Einschränkungen Für Laborexperimente

N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline is a valuable tool for studying dopamine synthesis, metabolism, and transport in the brain. It has several advantages over other tracers, including its high selectivity for dopaminergic neurons, its rapid uptake and metabolism, and its low toxicity. However, it also has some limitations, including its relatively short half-life, which limits the duration of PET imaging studies, and its inability to distinguish between dopamine synthesis and metabolism.

Zukünftige Richtungen

There are several potential future directions for the use of fluorodopa in scientific research. One area of interest is in the study of Parkinson's disease, a neurological disorder characterized by the degeneration of dopaminergic neurons in the brain. N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline PET imaging has been shown to be a valuable tool for the early diagnosis and monitoring of Parkinson's disease. Another area of interest is in the study of addiction, where fluorodopa PET imaging has been used to study the role of dopamine in reward processing and craving. Additionally, there is potential for the development of new fluorodopa derivatives that may have improved selectivity and sensitivity for dopamine synthesis and metabolism.

Synthesemethoden

N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline can be synthesized by reacting N,N-diethylaniline with 4-nitrophenyldiazonium tetrafluoroborate, followed by reduction with sodium dithionite. The resulting product is then treated with hydrochloric acid to yield N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline.

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline has been extensively used in scientific research for studying various neurological and psychiatric disorders. It is commonly used as a tracer in PET imaging studies to measure dopamine synthesis, metabolism, and transport in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward.

Eigenschaften

CAS-Nummer |

1581-17-5 |

|---|---|

Produktname |

N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline |

Molekularformel |

C16H18FN3 |

Molekulargewicht |

271.33 g/mol |

IUPAC-Name |

N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline |

InChI |

InChI=1S/C16H18FN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3 |

InChI-Schlüssel |

CJJHQGMPOHDAEG-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

Piktogramme |

Irritant |

Synonyme |

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

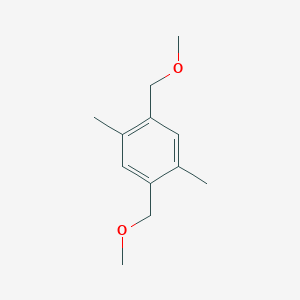

![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)